Methyl indoline-6-carboxylate hydrochloride
Overview
Description
Methyl indoline-6-carboxylate hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl indoline-6-carboxylate hydrochloride typically involves the following steps:
Formation of Indoline Ring: The indoline ring can be synthesized through the reduction of indole derivatives. For example, indole can be reduced using catalytic hydrogenation or other reducing agents to form indoline.
Carboxylation: The indoline ring is then carboxylated at the 6-position. This can be achieved through various carboxylation reactions, such as the use of carbon dioxide in the presence of a base.
Esterification: The carboxylic acid group at the 6-position is esterified using methanol and an acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl indoline-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: The compound can be reduced to form different indoline derivatives.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-6-carboxylate derivatives, while reduction can produce various indoline derivatives.
Scientific Research Applications
Methyl indoline-6-carboxylate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activities of indole derivatives and their potential as drug candidates.
Industrial Applications: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl indoline-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The indoline ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
Indole-6-carboxylate: Similar in structure but lacks the methyl ester group.
Indoline-6-carboxylate: Similar but without the methyl ester group.
Methyl indole-6-carboxylate: Similar but with an indole ring instead of an indoline ring.
Uniqueness
Methyl indoline-6-carboxylate hydrochloride is unique due to its specific combination of the indoline ring, carboxylate group, and methyl ester. This combination provides distinct chemical properties and potential biological activities, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-indole-6-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-10(12)8-3-2-7-4-5-11-9(7)6-8;/h2-3,6,11H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVKTOXGFFZLCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCN2)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-05-7 | |
Record name | methyl 2,3-dihydro-1H-indole-6-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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